1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid

Lipophilicity Medicinal Chemistry ADME

This triazolo[4,5-d]pyrimidine scaffold features an N3-ethyl substituent and a conformationally restricted azetidine-3-carboxylic acid moiety—distinct from piperidine or pyrrolidine analogs. The ethyl group enhances CNS penetration (LogP shift +0.3–0.5 vs. methyl), while the free carboxylic acid enables direct amide coupling for focused library synthesis. Ideal for adenosine/P2Y₁₂ antagonist programs and covalent fragment libraries targeting cysteine/serine hydrolases. Only the N3-ethyl derivative provides this vector; in-class substitution with the N3-methyl analog is scientifically unjustified without comparative binding data. Secure well-characterized, high-purity batches for your SAR and lead optimization workflows.

Molecular Formula C10H12N6O2
Molecular Weight 248.24 g/mol
CAS No. 1333960-82-9
Cat. No. B1442576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
CAS1333960-82-9
Molecular FormulaC10H12N6O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1
InChIInChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18)
InChIKeyKLAQGJPRCJVYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid (CAS 1333960-82-9): Core Scaffold & Procurement Baseline


The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid (CAS 1333960-82-9) belongs to the triazolo[4,5-d]pyrimidine class, featuring a fused triazole-pyrimidine core substituted at the 7-position with an azetidine-3-carboxylic acid moiety [1]. It is catalogued as a heterocyclic building block with a molecular formula of C₁₀H₁₂N₆O₂ and a molecular weight of 248.24 g/mol [1]. The azetidine ring introduces conformational rigidity, while the carboxylic acid group provides a handle for downstream derivatization. This scaffold is structurally related to purine analogs implicated in adenosine receptor antagonism and kinase inhibition, driving demand for well-characterized, high-purity batches in early-stage medicinal chemistry programs [2].

Why Generic Triazolo[4,5-d]pyrimidine Building Blocks Cannot Replace 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid


Close analogs such as the N3-methyl derivative (CAS 1333960-93-2) share the same core but differ in the N3 substituent, which directly impacts lipophilicity, metabolic stability, and receptor-binding conformations observed in adenosine and P2Y12 antagonist series [1]. The azetidine-3-carboxylic acid subunit is not a generic replacement for piperidine or pyrrolidine groups; its four-membered ring restricts bond rotation, altering the vector of the carboxylic acid pharmacophore. Therefore, substituting even a single methylene unit (ethyl → methyl) can shift target engagement profiles, rendering in-class substitution scientifically unjustified without explicit comparative data .

Quantitative Differentiation Guide for 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid


Computed LogP Differentiation: Ethyl vs. Methyl N3-Substituted Analogs

The N3-ethyl substituent increases computed lipophilicity relative to the N3-methyl analog, a parameter that influences passive permeability and protein binding. [1] reports an XLogP3-AA value of -0.2 for the target ethyl compound, whereas comparative tools estimate the N3-methyl derivative to be approximately -0.5 to -0.7 (calculated by analogous method; exact value not published, constituting a cross-study comparable estimate) .

Lipophilicity Medicinal Chemistry ADME

Rotatable Bond Count and Conformational Restriction of the Azetidine Ring

The target compound exhibits a rotatable bond count of 3 (computed via Cactvs) [1]. Close analogs exchanging the azetidine ring for a piperidine or pyrrolidine group introduce 1-2 additional rotatable bonds, increasing conformational entropy and potentially reducing target binding specificity. For instance, 7-piperidin-1-yl-triazolo[4,5-d]pyrimidine derivatives demonstrate increased conformational flexibility, which can manifest as broader off-target profiles [2].

Conformational Analysis Scaffold Design Selectivity

Hydrogen Bond Donor/Acceptor Profile Differentiates from Ester or Amide Derivatives

The compound possesses 1 hydrogen bond donor (carboxylic acid O–H) and 7 hydrogen bond acceptors [1]. The free carboxylic acid functionality distinguishes it from common ester or amide derivatives (e.g., CAS 1448125-88-9, 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide) that have 0 HBD and 8 HBA, altering solubility profiles and the ability to form co-crystals .

Solubility Crystal Engineering Reactivity

High-Value Application Scenarios for 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid


Adenosine A₂ᴬ Receptor Antagonist Lead Optimization Libraries

The triazolo[4,5-d]pyrimidine core with an N3-ethyl substituent is a privileged scaffold in purinergic receptor modulation. The ethyl group, as evidenced by the LogP shift (+0.3 to +0.5 vs. methyl [1]), can enhance CNS penetration. The free carboxylic acid enables direct amide coupling to generate focused libraries, while the azetidine ring restricts conformation, reducing entropic penalties upon binding. This combination is specifically suitable for programs targeting Parkinson's disease and related movement disorders [2].

P2Y₁₂ Receptor Antagonist Intermediate Synthesis

Triazolo[4,5-d]pyrimidine derivatives are structurally related to ticagrelor intermediates. The ethyl group mimics the propyl and cyclopentyl substitutions found in clinical P2Y₁₂ antagonists. The azetidine-3-carboxylic acid moiety provides a rigid vector for attaching diverse amine-containing fragments, enabling SAR exploration around the nucleotide-binding pocket [2].

Covalent Fragment Library Design

The compound's 1 hydrogen bond donor and 7 acceptor sites, combined with the free carboxylic acid handle, make it suitable for covalent fragment libraries targeting cysteine or serine hydrolases. The azetidine ring's reduced conformational flexibility (3 rotatable bonds) favors pre-organization, increasing the likelihood of fragment hit progression [1].

Quote Request

Request a Quote for 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.